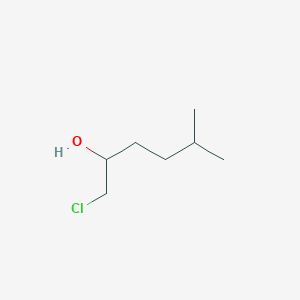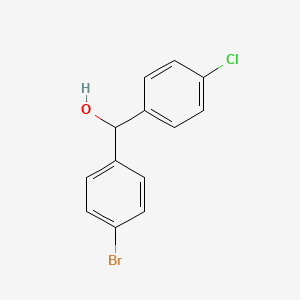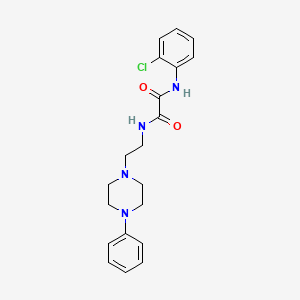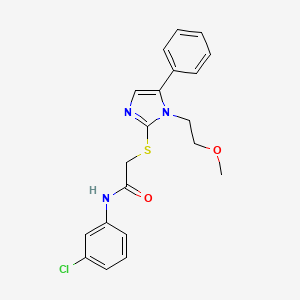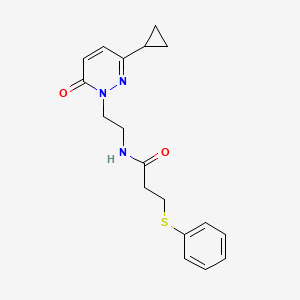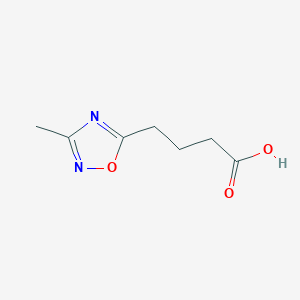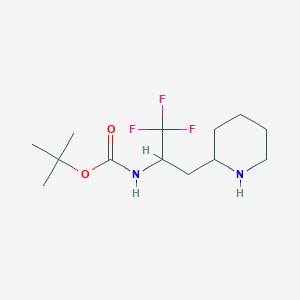
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate is a chemical compound with the molecular formula C13H23F3N2O2 and a molecular weight of 296.33 g/mol . This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a piperidine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,1,1-trifluoro-3-piperidin-2-ylpropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the carbamate group into corresponding amines and alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. The piperidine ring provides structural rigidity and contributes to the compound’s overall bioactivity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(1,1,1-trifluoro-2-hydroxy-3-piperidin-2-ylpropan-2-yl)carbamate: This compound has an additional hydroxyl group, which may alter its reactivity and biological activity.
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)urea: The urea derivative has different hydrogen-bonding capabilities and may exhibit distinct pharmacological properties.
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)amide: The amide analog has a different electronic structure, potentially affecting its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and enable diverse applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10(13(14,15)16)8-9-6-4-5-7-17-9/h9-10,17H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGKUUNTUKGML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCN1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)
![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)
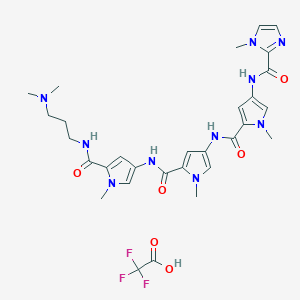
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)
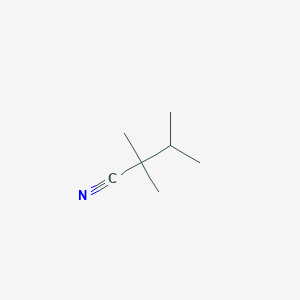
![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2387761.png)
